molecular formula C17H17N3O5S2 B2452442 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172723-70-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B2452442
CAS No.: 1172723-70-4
M. Wt: 407.46
InChI Key: IBZPQLIWLLANJM-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c21-26(22)10-8-13(12-26)20-17(11-15(18-20)16-7-4-9-25-16)19-27(23,24)14-5-2-1-3-6-14/h1-7,9,11,13,19H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZPQLIWLLANJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H19N3O5S
Molecular Weight349.4 g/mol
CAS Number845804-09-3
SynonymsN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

The presence of the pyrazole and furan moieties contributes to its reactivity and biological interactions. The benzenesulfonamide group is known for its pharmacological significance, particularly in anti-inflammatory and antibacterial activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The sulfonamide group enhances this activity by acting on bacterial folate synthesis pathways.

Anti-inflammatory Effects

Compounds containing the pyrazole nucleus have been recognized for their anti-inflammatory properties. In studies, derivatives of pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound may also possess similar anti-inflammatory capabilities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Binding : Potential interactions with specific receptors could modulate physiological responses.
  • Cell Viability Effects : Studies often assess the impact on cell viability, indicating cytotoxic effects against certain cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrazole derivatives against E. coli and S. aureus. The results indicated that certain modifications in the sulfonamide group significantly enhanced antibacterial activity .

Study 2: Anti-inflammatory Assessment

In another investigation, derivatives were tested for their ability to reduce inflammation in animal models. The results showed a marked decrease in edema and inflammatory markers when treated with pyrazole compounds .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

  • In Vivo Studies : To confirm efficacy and safety in live models.
  • Mechanistic Studies : To understand the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize its chemical structure for improved potency and selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps for this compound may include:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters .
  • Step 2: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group using sulfonation or oxidation reactions .
  • Step 3: Coupling the sulfonamide moiety via amidation or sulfonylation .

Optimization Considerations:

  • Temperature: Pyrazole formation often requires refluxing in polar aprotic solvents (e.g., DMF) at 80–120°C .
  • Catalysts: Transition-metal catalysts (e.g., Pd/Ni complexes) improve cross-coupling efficiency .
  • Solvent Choice: Tetrahydrofuran (THF) or acetonitrile enhances solubility of intermediates .
  • Purity Control: Column chromatography or recrystallization is critical to isolate high-purity products (>95%) .

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